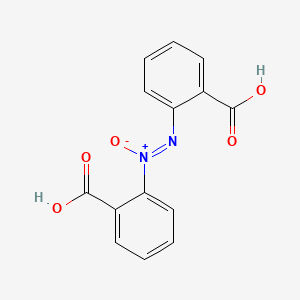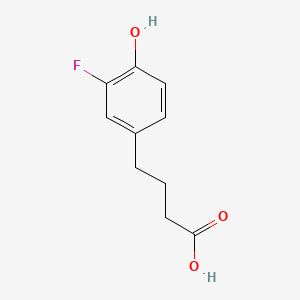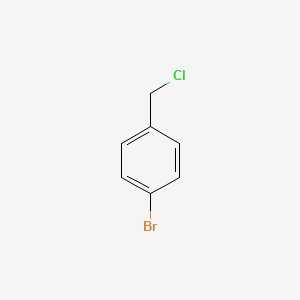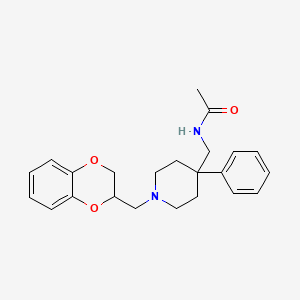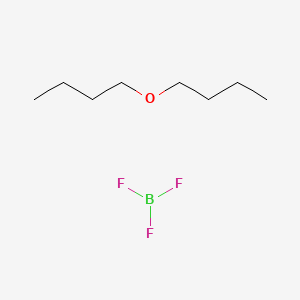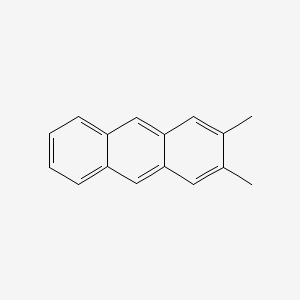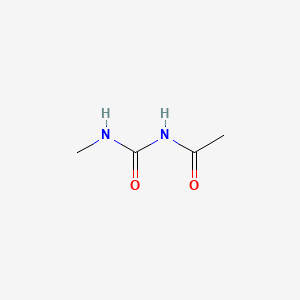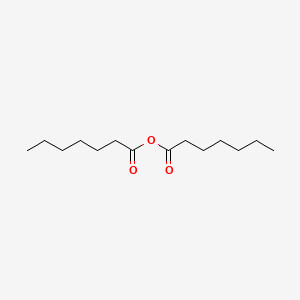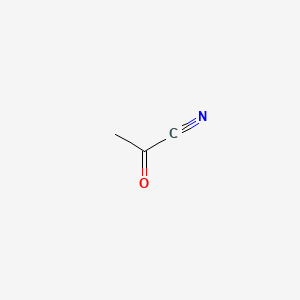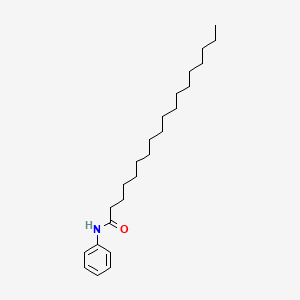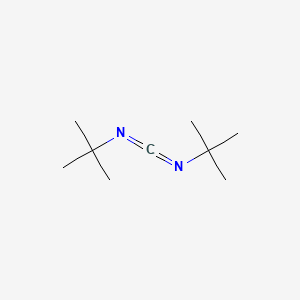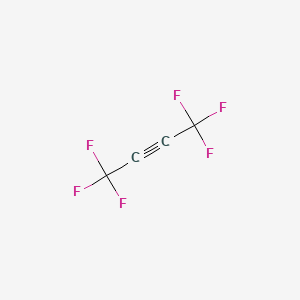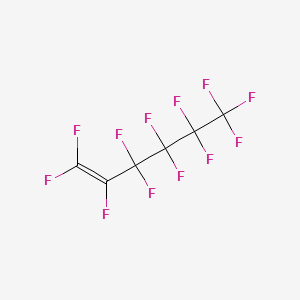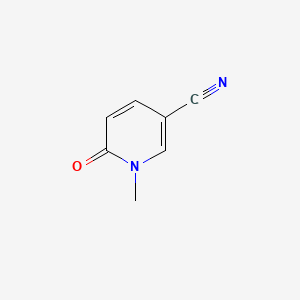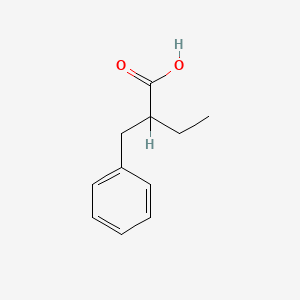
2-ベンジルブタン酸
概要
説明
2-Benzylbutanoic acid is an organic compound with the molecular formula C11H14O2. It is also known by other names such as benzenepropanoic acid, α-ethyl- and α-ethyl-hydrocinnamic acid . This compound is characterized by a benzyl group attached to the second carbon of a butanoic acid chain, giving it unique chemical properties.
科学的研究の応用
2-Benzylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound in biochemical studies to understand enzyme-substrate interactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
準備方法
2-Benzylbutanoic acid can be synthesized through various methods. One common synthetic route involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation upon heating to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-Benzylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 2-Benzylbutanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of various metabolites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
類似化合物との比較
2-Benzylbutanoic acid can be compared with similar compounds such as:
Hydrocinnamic acid: Similar structure but lacks the α-ethyl group.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
2-Phenylbutanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of 2-Benzylbutanoic acid lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
2-benzylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972137 | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-16-9 | |
| Record name | α-Ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-benzyl-4-phosphonobutanoic acid and its arsenic analog, 4-arsono-2-benzylbutanoic acid, interact with angiotensin-converting enzyme (ACE)? What are the downstream effects of this interaction?
A: Both 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid act as inhibitors of ACE, a zinc metallopeptidase involved in blood pressure regulation []. While the exact mechanism of interaction is not detailed in the provided research, it is suggested that these compounds, particularly those containing a tetrahedral phosphorus or arsenic atom, mimic the transition state of ACE's natural substrates. This mimicry allows them to bind to the enzyme's active site, preventing the binding and subsequent cleavage of its natural substrates, ultimately inhibiting the enzyme's activity. []. Inhibiting ACE leads to a decrease in the production of angiotensin II, a hormone that causes blood vessel constriction and increases blood pressure. This ultimately contributes to a reduction in blood pressure.
Q2: What is the difference in potency between 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid in inhibiting ACE?
A: Interestingly, despite the structural similarity and shared target, the research indicates a difference in their inhibitory profile []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
